molecular formula C26H32N2O4S B254585 N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No. B254585
M. Wt: 468.6 g/mol
InChI Key: RITCDIHVWMXFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide, also known as DTTA, is a novel compound that has gained significant attention in scientific research. DTTA is a synthetic compound that belongs to the class of benzofuran derivatives. It is a potent inhibitor of monoamine oxidase A (MAO-A) and B (MAO-B), which are enzymes responsible for the breakdown of neurotransmitters in the brain.

Mechanism of Action

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide acts as a reversible and selective inhibitor of MAO-A and MAO-B enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide increases the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has been shown to increase dopamine and serotonin levels in the brain, leading to improved mood and cognitive function. It has also been shown to improve memory and learning in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is its potent inhibition of MAO-A and MAO-B enzymes, which makes it a valuable tool for studying the role of these enzymes in neurological disorders. However, one limitation of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is its limited solubility in water, which can make it difficult to administer in laboratory experiments.

Future Directions

There are several future directions for the study of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide. One potential area of research is the development of new antidepressant and neuroprotective drugs based on the structure of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide. Another area of research is the study of the long-term effects of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide on brain function and behavior. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide for therapeutic applications.

Synthesis Methods

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is synthesized by a multistep process involving the reaction of 5-methyl-1-benzofuran-3-carboxylic acid with diethylamine to form the corresponding amide. The amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-mercapto-1,2,4,5-tetrahydro-1,1-dioxide to form N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide.

Scientific Research Applications

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Its potent inhibition of MAO-A and MAO-B enzymes makes it a promising candidate for the development of new antidepressant and neuroprotective drugs.

properties

Product Name

N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Molecular Formula

C26H32N2O4S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C26H32N2O4S/c1-4-27(5-2)22-9-7-20(8-10-22)16-28(23-12-13-33(30,31)18-23)26(29)15-21-17-32-25-11-6-19(3)14-24(21)25/h6-11,14,17,23H,4-5,12-13,15-16,18H2,1-3H3

InChI Key

RITCDIHVWMXFCY-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.